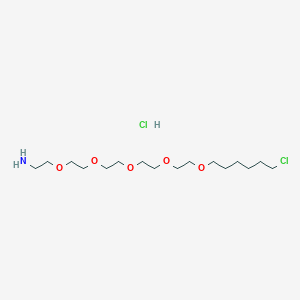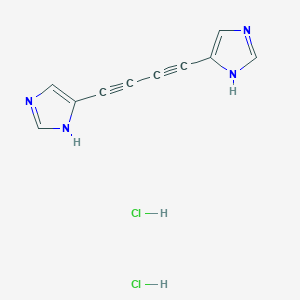
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2241669-16-7 . It has a molecular weight of 392.36 and a linear formula of C16H35Cl2NO5 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in the form of a liquid, viscous liquid, or solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H35Cl2NO5 . The average mass of the molecule is 355.898 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 392.36 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in the form of a liquid, viscous liquid, or solid .Applications De Recherche Scientifique
Polydentate Ligand Characterization
One study explored the reaction of pentaerythrityltetrabromide with ethylenediamine, yielding product amines, including amine hydrochlorides. These were characterized using nuclear magnetic resonance and mass spectroscopy, providing insights into the properties of such compounds (McAuley, Beveridge, Subramanian & Whitcombe, 1989).
Conformational Studies in Amino Derivatives
Research on 1-amino-1-deoxy-D-pentitols and their hydrochlorides has been conducted, revealing specific conformational behaviors in solution. This kind of analysis is valuable in understanding the structural dynamics of related amines and their hydrochlorides (Blanc-Muesser, Defaye & Hopton, 1979).
Application in Polymer Carriers
Poly(amido-amine)s carrying primary amino groups as side substituents were synthesized, demonstrating potential applications in drug delivery and labeling. This highlights the use of amine hydrochlorides in developing new materials for biomedical applications (Malgesini, Verpilio, Duncan & Ferruti, 2003).
Ligand Isomerization in Cobalt(III) Complexes
A study on cobalt(III) complexes with pentadentate macrocyclic ligands, which include pendant primary amines, provides insight into the structural and reactivity aspects of such complexes. This is significant for understanding coordination chemistry involving amine hydrochlorides (Aullón et al., 2006).
Gas Chromatography in Analyzing Amine Salts
A method for determining alkyl amine hydrochlorides in aqueous solutions using gas chromatography was developed. This technique is crucial for analyzing such compounds in various contexts, including environmental and pharmaceutical studies (Umbreit, Nygren & Testa, 1969).
Nucleophilic Substitution Reactions
The reactivity of certain amine hydrochlorides in nucleophilic substitution reactions has been investigated, providing valuable insights into synthetic chemistry and the development of new compounds (Velezheva et al., 1992).
Safety and Hazards
The safety information for “21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mécanisme D'action
Target of Action
It is known that this compound is a peg-based protac linker . PROTACs are designed to bind to specific target proteins and an E3 ubiquitin ligase .
Mode of Action
NH2-PEG5-C6-Cl hydrochloride, as a PEG-based PROTAC linker, is used in the synthesis of PROTACs . PROTACs operate by binding to the target protein and an E3 ubiquitin ligase simultaneously . This tripartite interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The biochemical pathways affected by 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride are dependent on the specific target proteins of the PROTACs in which it is incorporated . By inducing the degradation of target proteins, these PROTACs can modulate various biochemical pathways depending on the functions of the degraded proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it is used to construct .
Result of Action
The molecular and cellular effects of this compound are determined by the specific target proteins of the PROTACs in which it is incorporated . By inducing the degradation of these proteins, these PROTACs can alter cellular processes in which the target proteins are involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NH2-PEG5-C6-Cl hydrochloride. For instance, the compound should be stored at -20°C and protected from light for optimal stability . Furthermore, the efficacy of the PROTACs constructed with this compound can be influenced by factors such as the expression levels of the target protein and E3 ligase, and the cellular context .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34ClNO5.ClH/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18;/h1-16,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKUCKDNLCSCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B2597653.png)
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime](/img/structure/B2597659.png)



![N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2597663.png)

![N-(2,4-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2597666.png)
![2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride](/img/structure/B2597667.png)


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)